molecular formula C8H7N5 B2492280 2-(Amino-5-pyrimidinyl)pyrimidine CAS No. 2167788-07-8

2-(Amino-5-pyrimidinyl)pyrimidine

Cat. No.: B2492280
CAS No.: 2167788-07-8
M. Wt: 173.179
InChI Key: YOYKBUCQHFKKBC-UHFFFAOYSA-N
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Description

2-(Amino-5-pyrimidinyl)pyrimidine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.179. The purity is usually 95%.
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Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

Pyrimidines, including derivatives like 2-(Amino-5-pyrimidinyl)pyrimidine, are crucial in biology and medicine, found in three of the four DNA bases. Their molecular recognition, involving hydrogen bonding, is vital for the targeted action of pharmaceuticals containing this functionality. Studies have shown that different tautomeric forms of aminopyrimidines can lead to diverse molecular structures and properties, influencing their interaction and recognition processes (Rajam et al., 2017).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of aminopyrimidines for various biological activities. For example, the synthesis of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives from 1-amino-pyrimidine derivatives has been explored, yielding compounds with significant biological activities, such as cardiovascular effects (Önal et al., 2008).

Antioxidant Properties

The pyrimidine nucleus is a component of nucleic acids and vitamins like B2 and folic acid. Derivatives of 2-(pyrimidin-2-yl)ethanol, synthesized from 2-chloropyrimidine, have shown promising antioxidant activities in various in vitro assays, suggesting their potential as therapeutic agents (Rani et al., 2012).

Supramolecular Assemblies

Pyrimidine derivatives have been investigated as ligands for co-crystallization, forming complex supramolecular assemblies. These structures demonstrate extensive hydrogen bonding and potential for diverse applications in materials science and molecular engineering (Fonari et al., 2004).

Potential in Drug Development

Pyrimidine derivatives have been studied as potential inhibitors for various biological targets, such as HIV-1 protease inhibitors. Their structural components facilitate extensive hydrogen bonding interactions, enhancing their inhibitory potency against specific viruses (Zhu et al., 2019).

Catalytic Applications

Studies have also explored the use of pyrimidine derivatives in catalytic processes, such as the Pd-catalyzed acylation of indoles. Pyrimidine has been used as a directing group in these reactions, indicating its versatility in synthetic chemistry (Kumar et al., 2015).

Mechanism of Action

Target of Action

2-(Amino-5-pyrimidinyl)pyrimidine, a derivative of 2-aminopyrimidine, has been found to exhibit significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . Additionally, it has been suggested that pyrimidine derivatives can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . In the context of antitrypanosomal and antiplasmodial activities, the influence of structural modifications on these activities is under investigation .

Biochemical Pathways

It is known that purine and pyrimidine biosynthesis pathways are crucial for the survival and proliferation of many pathogens, includingTrypanosoma and Plasmodium . Therefore, it is plausible that this compound may interfere with these pathways, disrupting the life cycle of these organisms.

Pharmacokinetics

The optimization of these properties is a critical aspect of drug development, and novel synthetic methodologies are being explored to improve the druglikeness and adme-tox properties of pyrimidine derivatives .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Action Environment

The action environment can significantly influence the efficacy and stability of a compound. Factors such as temperature , pH, and the presence of other biological molecules can affect the activity of the compound.

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)pyridine, indicates that it is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . It’s important to note that the safety and hazards of 2-(Amino-5-pyrimidinyl)pyrimidine may vary depending on its specific structure and any additional functional groups.

Future Directions

There is ongoing research into the synthesis and applications of pyrimidine derivatives, including 2-(Amino-5-pyrimidinyl)pyrimidine. This includes research into their anti-inflammatory effects and structure-activity relationships . There is also interest in developing new pyrimidines as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

2-(Amino-5-pyrimidinyl)pyrimidine, like other pyrimidines, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Pyrimidines are known to be essential components of nucleic acids, contributing to their current usage in chemotherapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrimidine derivatives have shown potential anticancer activity through different action mechanisms, including inhibiting protein kinases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in pyrimidines, the π-electron density is decreased, facilitating nucleophilic aromatic substitution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea . Cytosine can be broken down to uracil, which can be further broken down to N-carbamoyl-β-alanine, and then to beta-alanine, CO2, and ammonia by beta-ureidopropionase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-pyrimidin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-8-12-4-6(5-13-8)7-10-2-1-3-11-7/h1-5H,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKBUCQHFKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167788-07-8
Record name [2,5'-bipyrimidin]-2'-amine
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